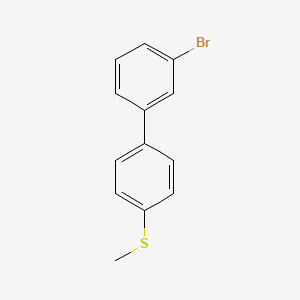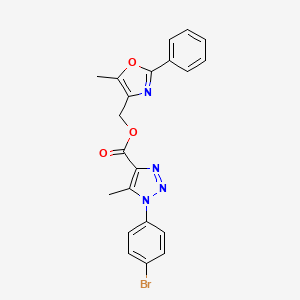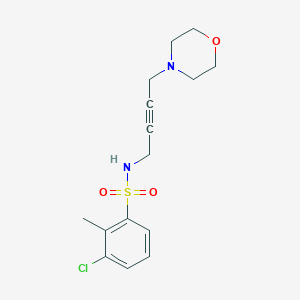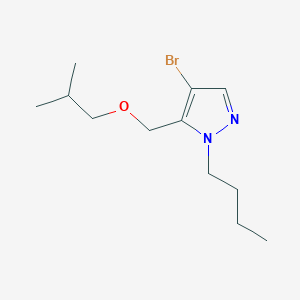![molecular formula C7H14Cl2N4O B2998648 [5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride CAS No. 1989671-50-2](/img/structure/B2998648.png)
[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride: is a chemical compound that features a triazole ring substituted with an oxolane group and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride typically involves the formation of the triazole ring followed by the introduction of the oxolane and methanamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions, such as using a base like sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, reagent concentration, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the triazole ring to its dihydro form or reduce any oxidized derivatives back to the original compound.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the oxolane or methanamine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its triazole ring is known to interact with certain enzymes, making it a useful tool for probing biological systems.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry: In industrial applications, this compound can be used as a precursor for manufacturing pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of [5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate biochemical pathways, leading to the desired therapeutic or industrial effects.
Vergleich Mit ähnlichen Verbindungen
- [5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanol
- [5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methylamine
- [5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methyl chloride
Uniqueness: Compared to similar compounds, [5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications, particularly in aqueous environments or formulations requiring high solubility.
Eigenschaften
IUPAC Name |
[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c8-3-6-9-7(11-10-6)5-1-2-12-4-5;;/h5H,1-4,8H2,(H,9,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGIPQSFSBFGRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NNC(=N2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2998566.png)

![6-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2998568.png)
![N-(3-chloro-4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetamide](/img/structure/B2998569.png)
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide](/img/structure/B2998570.png)

![1-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2998577.png)
![1-Benzyl-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2998578.png)

![4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2998580.png)


![3-((4-benzylpiperazin-1-yl)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2998587.png)
